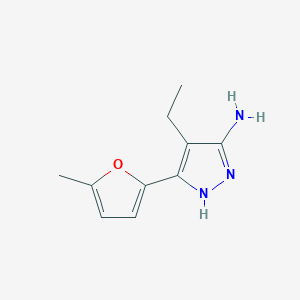

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C10H13N3O |

|---|---|

Molecular Weight |

191.23 g/mol |

IUPAC Name |

4-ethyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-amine |

InChI |

InChI=1S/C10H13N3O/c1-3-7-9(12-13-10(7)11)8-5-4-6(2)14-8/h4-5H,3H2,1-2H3,(H3,11,12,13) |

InChI Key |

OYCDXJBQRVGEAA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(NN=C1N)C2=CC=C(O2)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran with appropriate reagents.

Formation of the Pyrazole Ring: The pyrazole ring is formed by the reaction of hydrazine with 1,3-diketones or β-keto esters.

Coupling of Furan and Pyrazole Rings: The final step involves coupling the furan and pyrazole rings through a condensation reaction, often using a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules

The compound serves as a valuable building block in organic synthesis. Its unique structure allows for modifications that can lead to the creation of more complex molecules. The presence of both ethyl and furan groups enhances its reactivity, making it suitable for various chemical transformations, including alkylation and coupling reactions.

2. Reaction Mechanisms

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo several types of reactions:

- Oxidation : Can be oxidized to form oxides or other derivatives.

- Reduction : Reduction reactions can yield reduced forms of the compound.

- Substitution : The compound can participate in substitution reactions where functional groups are replaced.

Biological Research Applications

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study showed that related pyrazole derivatives had an IC50 value of 9.80 µM against E. coli DNA gyrase B, suggesting potential as a lead compound for developing new antimicrobial agents.

2. Antioxidant Properties

The antioxidant capacity of compounds similar to this compound has been evaluated using DPPH scavenging assays, demonstrating strong abilities to neutralize free radicals. This property is crucial for preventing oxidative stress-related diseases.

3. Mechanism of Action

The biological activity may involve interactions with specific molecular targets such as enzymes or receptors, modulating biochemical pathways and influencing cellular processes.

Medicinal Applications

1. Drug Discovery and Development

Given its biological activities, this compound has potential applications in drug discovery. Its unique structure may allow it to act as a probe or ligand in biological studies, facilitating the development of new therapeutic agents targeting various diseases.

Industrial Applications

1. Specialty Chemicals Production

In the industrial sector, this compound can be used in the production of specialty chemicals or materials due to its unique chemical properties and reactivity patterns. Its ability to undergo various chemical transformations makes it suitable for creating diverse chemical products.

Mechanism of Action

The mechanism of action of 4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or cellular metabolism.

Comparison with Similar Compounds

Substituent Effects on the Pyrazole Core

The pyrazol-5-amine core is highly modular, with substituents significantly influencing physicochemical and biological properties. Key analogs include:

Key Observations :

Physicochemical Properties

- Solubility : The methylfuran group may enhance hydrophilicity compared to thiophene (more lipophilic) but reduce it relative to pyridine (polar N-heterocycle) .

Biological Activity

4-Ethyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound features a pyrazole ring substituted with an ethyl group and a 5-methylfuran moiety, leading to unique pharmacological properties. The molecular formula is C11H15N3O, with a molecular weight of approximately 205.26 g/mol.

Synthesis

The synthesis of this compound typically involves several key steps, including the formation of the pyrazole ring through reactions with hydrazine and 1,3-dicarbonyl compounds, followed by alkylation and coupling reactions to introduce the ethyl and furan groups respectively. Optimizing reaction conditions can enhance yield and purity during synthesis .

Biological Activities

Research indicates that this compound exhibits several biological activities, particularly antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

In various studies, this compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. For instance, it was evaluated against a range of pathogens, showing minimum inhibitory concentration (MIC) values comparable to standard antibiotics. The mechanism of action is believed to involve inhibition of specific enzymes or disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

The compound has also shown promising anti-inflammatory activity, with results indicating its ability to stabilize red blood cell membranes in vitro. This suggests potential therapeutic applications in treating inflammatory conditions .

The biological activity of this compound can be attributed to its interaction with various biological targets. Molecular docking studies have indicated that it may bind to specific enzymes or receptors, influencing cellular signaling pathways. For example, it may inhibit enzyme activity through competitive inhibition or allosteric modulation .

Comparative Analysis

The unique structure of this compound allows for comparison with other similar compounds:

| Compound Name | Structure | Key Features |

|---|---|---|

| 4-Ethyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine | Structure | Similar pyrazole structure but different furan substitution; explored for similar biological activities. |

| 4-Methyl-3-(5-methylfuran-2-YL)-1H-pyrazol-5-amine | Structure | Contains a methyl group instead of ethyl; potential differences in biological activity due to structural variations. |

| 4-Aryl-N-(5-methylpyrazol-3-YL)benzamides | Structure | Aryl substitution provides different electronic properties; studied for antibacterial activity. |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Antimicrobial Efficacy : In vitro studies demonstrated that the compound inhibited the growth of E. coli and Staphylococcus aureus with MIC values below those of commonly used antibiotics .

- Anti-inflammatory Activity : A study reported that the compound exhibited significant membrane stabilization effects in human red blood cells, suggesting its potential use in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.